N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide is an organic compound characterized by the presence of both dimethylamino and dimethylphenyl groups attached to an oxalamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves the following steps:
Formation of the Oxalamide Backbone: The oxalamide backbone can be synthesized by reacting oxalyl chloride with an appropriate amine. For this compound, oxalyl chloride is reacted with 4-(dimethylamino)phenethylamine and 3,4-dimethylphenylamine under anhydrous conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction mixture is typically stirred at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors might be employed to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxalamide backbone, potentially converting it into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions to avoid over-substitution.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Corresponding amines from the reduction of the oxalamide backbone.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Medicine: Investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug design and development.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)oxalamide exerts its effects depends on its application:
Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing binding affinity.
Pathways Involved: The compound may modulate signaling pathways by acting as an agonist or antagonist at specific receptors. Its effects on enzyme activity can lead to changes in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)urea: Similar structure but with a urea backbone instead of oxalamide.
N1-(4-(dimethylamino)phenethyl)-N2-(3,4-dimethylphenyl)carbamate: Contains
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-14-5-8-17(13-15(14)2)22-20(25)19(24)21-12-11-16-6-9-18(10-7-16)23(3)4/h5-10,13H,11-12H2,1-4H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFAXPSQOZTSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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